molecular formula C13H17NO5S B5855701 methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate

methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate

Cat. No. B5855701
M. Wt: 299.34 g/mol
InChI Key: KDLQZTNQSUTLOO-UHFFFAOYSA-N
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Description

Methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate, also known as MPSPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. MPSPA has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

Methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate inhibits the activity of carbonic anhydrase IX, which is an enzyme involved in the regulation of pH in cancer cells. By inhibiting carbonic anhydrase IX, methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate disrupts the pH balance in cancer cells, leading to cell death. methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anticancer agent. It has also been shown to decrease the expression of proteins involved in cell cycle progression and DNA repair. In addition, methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate has been shown to decrease the levels of lactate, which is a byproduct of cancer metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate in lab experiments is its potency as a carbonic anhydrase IX inhibitor. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate research. One area of interest is the development of methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate derivatives with improved solubility and potency. Another potential direction is the investigation of methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate as an imaging agent for the detection of carbonic anhydrase IX in tumors. Additionally, methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate could be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate as an anticancer agent.

Synthesis Methods

The synthesis of methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate involves the reaction of 4-(1-pyrrolidinylsulfonyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate as a white solid with a melting point of 110-112°C.

Scientific Research Applications

Methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic conditions where carbonic anhydrase IX is overexpressed. methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate has also been investigated as a potential imaging agent for the detection of carbonic anhydrase IX in tumors.

properties

IUPAC Name

methyl 2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-18-13(15)10-19-11-4-6-12(7-5-11)20(16,17)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLQZTNQSUTLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetate

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